The synthesis of 4-bromo-N,N-dipropylbenzenesulfonamide can be achieved through several methods, primarily involving nucleophilic substitution reactions and the introduction of the bromine atom. A common synthetic route includes:
The yield and purity can be optimized by adjusting reaction parameters such as temperature, solvent choice, and reaction time .
4-Bromo-N,N-dipropylbenzenesulfonamide has a molecular formula of C13H18BrN1O2S1. Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological systems .
4-Bromo-N,N-dipropylbenzenesulfonamide can undergo several chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reduction and hydrogen peroxide for oxidation .
The mechanism of action for 4-bromo-N,N-dipropylbenzenesulfonamide primarily relates to its role as an antibacterial agent. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase, they prevent the synthesis of folate, ultimately leading to bacterial cell death.
In addition, structural modifications such as bromination and alkylation can enhance binding affinity and selectivity towards bacterial enzymes .
The physical properties of 4-bromo-N,N-dipropylbenzenesulfonamide include:
Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the bromine atom and the sulfonamide's ability to participate in various substitution reactions .
4-Bromo-N,N-dipropylbenzenesulfonamide has several scientific applications:
4-Bromo-N,N-dipropylbenzenesulfonamide is systematically named according to IUPAC conventions, positioning the bromo substituent at the para-position (C4) of the benzene ring and two propyl groups on the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₈BrNO₂S, with a molecular weight of 320.25 g/mol [1] [5]. The compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (–SO₂NH–) attached to a halogenated benzene ring. Key structural features include:
Table 1: Nomenclature and Structural Data of Related Brominated Benzenesulfonamides
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4-Bromo-N,N-dipropylbenzenesulfonamide | 2311186* | C₁₂H₁₈BrNO₂S | 320.25 |
2-Bromo-N,N-dipropylbenzenesulfonamide | 65000-11-5 | C₁₂H₁₈BrNO₂S | 320.25 |
4-Bromo-3-methoxy-N,N-dipropylbenzenesulfonamide | 898645-36-8 | C₁₃H₂₀BrNO₃S | 350.27 |
4-Bromo-N,N-dibutylbenzenesulfonamide | 6419-78-9 | C₁₄H₂₂BrNO₂S | 348.30 |
Crystallographic studies of analogous brominated benzenesulfonamides reveal non-planar "U-shaped" conformations. For example, 4-bromo-N-(4-fluorophenyl)benzenesulfonamide exhibits a dihedral angle of 41.17° between aromatic rings and a torsion angle of 68.4° at the C–S–N–C junction, which influences supramolecular assembly via N–H···O hydrogen bonds and halogen interactions [8].
Sulfonamide derivatives are pivotal in drug design due to their ability to inhibit carbonic anhydrases (CAs), zinc metalloenzymes regulating CO₂/bicarbonate equilibrium. Brominated variants like 4-bromo-N,N-dipropylbenzenesulfonamide serve as precursors for compounds targeting CA isoforms involved in pathologies:
Structure-activity relationship (SAR) studies highlight that N-alkylation (e.g., propyl chains) optimizes steric fit within the CA active site, while halogenation tunes electronic properties. For instance, benzamide-4-sulfonamides with aliphatic amines achieve KI values of 0.4–8.2 nM against hCA VII (neuropathic pain target), outperforming acetazolamide (AAZ, standard drug) by >10-fold [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0